molecular formula C8H14ClNO2 B2737365 ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride CAS No. 2305251-55-0

ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride

Cat. No.: B2737365
CAS No.: 2305251-55-0
M. Wt: 191.66
InChI Key: VJVRCVGGLIIYNA-UHFFFAOYSA-N
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Description

ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride is a heterocyclic compound with the molecular formula C8H13NO2·HCl. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of ethyl acetoacetate with ammonia or an amine, followed by cyclization to form the tetrahydropyridine ring . The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Research into its potential as a therapeutic agent for neurological disorders is ongoing.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may act on the dopaminergic system, influencing neurotransmitter levels and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other tetrahydropyridine derivatives .

Properties

IUPAC Name

ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-4,7,9H,2,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVRCVGGLIIYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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